1-(4-Bromophenyl)-3-(3-methylphenyl)thiourea
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Overview
Description
1-(4-Bromophenyl)-3-(3-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a bromine atom on the para position of one phenyl ring and a methyl group on the meta position of the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-3-(3-methylphenyl)thiourea can be synthesized through the reaction of 4-bromoaniline and 3-methylaniline with thiophosgene. The reaction typically involves the following steps:
- Dissolve 4-bromoaniline and 3-methylaniline in an appropriate solvent, such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted thioureas with various functional groups.
Oxidation Reactions: Products include sulfonyl derivatives.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
1-(4-Bromophenyl)-3-(3-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(3-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. The pathways involved may include disruption of cellular processes, leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(3-methylphenyl)thiourea: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-(3-methylphenyl)thiourea: Similar structure but with a methyl group instead of bromine.
1-(4-Fluorophenyl)-3-(3-methylphenyl)thiourea: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(4-Bromophenyl)-3-(3-methylphenyl)thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain enzymes or receptors.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2S/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXOPHDZULCEBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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